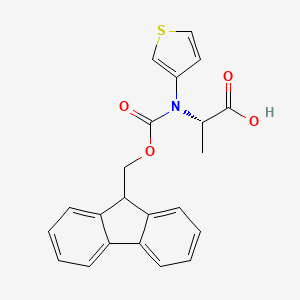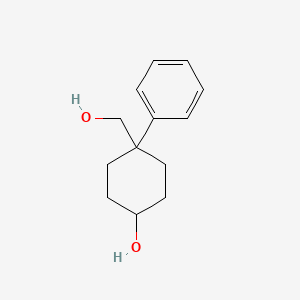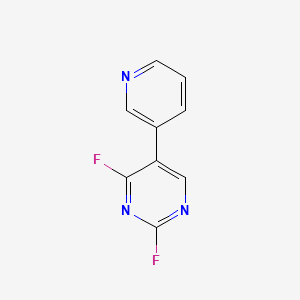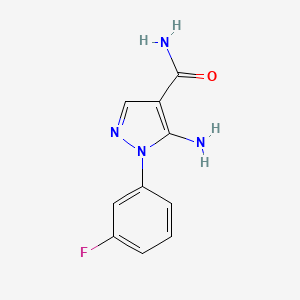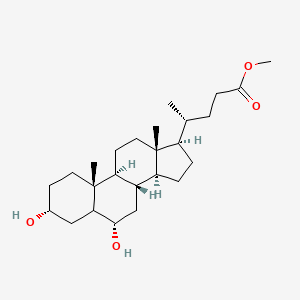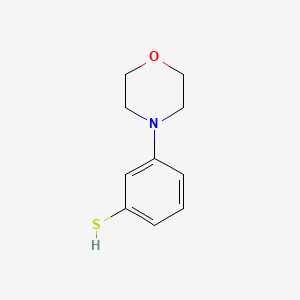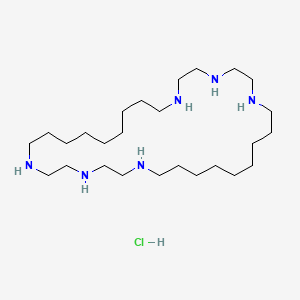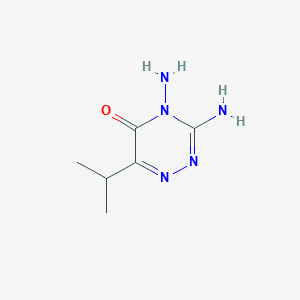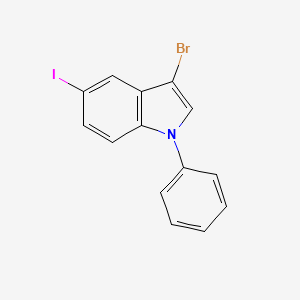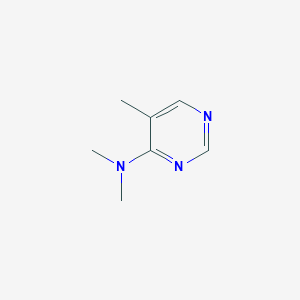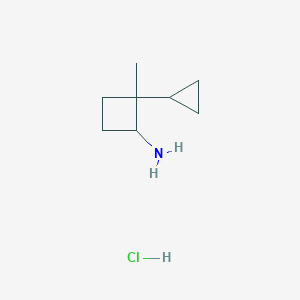![molecular formula C8H6Cl2N4 B15245596 (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine is a heterocyclic compound with the molecular formula C8H6Cl2N4. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine typically involves the reaction of 2,4-dichloropyrimidine with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, N-oxides, and reduced amine derivatives .
科学的研究の応用
Chemistry
In chemistry, (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, making it a candidate for drug development .
Medicine
Medically, this compound is being investigated for its anticancer properties. It has demonstrated activity against various cancer cell lines, suggesting its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it valuable in the synthesis of active ingredients for various applications .
作用機序
The mechanism of action of (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrido[2,3-D]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Pyrido[3,4-D]pyrimidines: Another class of related compounds with variations in the ring structure and functional groups.
Uniqueness
(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine is unique due to its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases sets it apart from other pyridopyrimidine derivatives .
特性
分子式 |
C8H6Cl2N4 |
|---|---|
分子量 |
229.06 g/mol |
IUPAC名 |
(2,4-dichloropyrido[3,2-d]pyrimidin-6-yl)methanamine |
InChI |
InChI=1S/C8H6Cl2N4/c9-7-6-5(13-8(10)14-7)2-1-4(3-11)12-6/h1-2H,3,11H2 |
InChIキー |
FDFXQAIUBIZBBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


